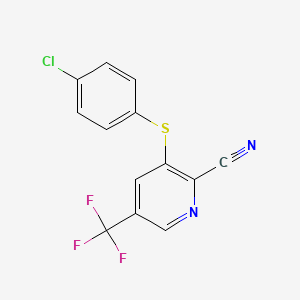
3-(4-Chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “3-(4-Chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is C13H6ClF3N2S . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” are characterized by the presence of a fluorine atom and a pyridine in their structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A key application of this compound is in the synthesis of complex heterocyclic systems. For instance, derivatives of this compound have been used in a domino reaction for synthesizing 2 H -Pyrano[4'',3'',2'':4',5']Chromeno[2',3':4,5]Thieno[2,3-b]Pyridin-2-ones. These reactions involve spatially adjacent active methylene, nitrile, and hydroxyl groups, leading to consecutive intramolecular cyclizations, forming novel heterocyclic systems (Bondarenko et al., 2016).
Structural and Spectroscopic Studies
- The compound and its derivatives have been the subject of various structural and spectroscopic investigations. These studies aim to understand the molecular structure, vibrational properties, and potential applications in various fields. An example includes the spectroscopic investigation of related pyridine derivatives for their potential as chemotherapeutic agents (Alzoman et al., 2015).
Synthesis of Novel Heterocyclic Compounds
- Research has also focused on the synthesis of novel heterocyclic compounds using derivatives of this compound. These compounds have applications in medicinal chemistry and drug development. For instance, researchers have synthesized new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine incorporating the 5-Bromobenzofuran-2-yl Moiety, indicating the versatility of this compound in synthesizing biologically active scaffolds (Abdelriheem et al., 2015).
Pharmaceutical Applications
- The compound's derivatives have been explored for their potential pharmaceutical applications. This includes the synthesis and evaluation of new compounds for their antifungal activity, indicating their potential in developing new antimicrobial agents (Ibrahim et al., 2008).
Material Science and Electronics
- Derivatives of this compound have been studied for their potential in material science and electronics. Research in this area includes the examination of the structural, optical, and diode characteristics of pyridine derivatives, suggesting their use in electronic devices and sensors (Zedan et al., 2020).
Mécanisme D'action
Mode of Action
The compound is involved in a defluorinative annulation process . This reaction distinguishes the different nucleophilic sites of pyrazolones . The compound can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound is involved in the defluorinative annulation of (trifluoromethyl)alkenes and pyrazolones . This reaction gives rise to various useful 6-fluoro-1,4-dihydropyrano
Result of Action
The compound’s action results in the formation of various useful 6-fluoro-1,4-dihydropyrano . It’s also worth noting that one of the compounds synthesized using a similar process exhibits up to 100% insecticidal activity against Plutella xylostella , a destructive pest worldwide.
Action Environment
The compound’s action is influenced by environmental factors such as light. The intramolecular single electron transfer (SET) reaction occurs under visible light irradiation . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as light exposure.
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWXYBMYIXCSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


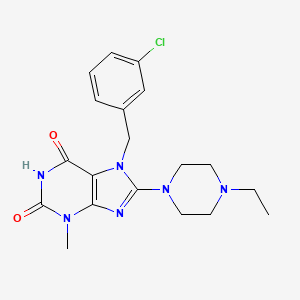
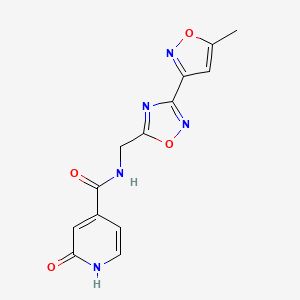
![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)
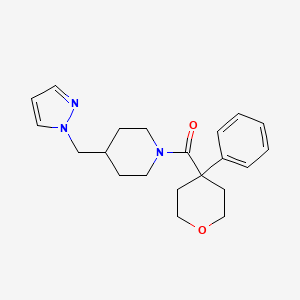

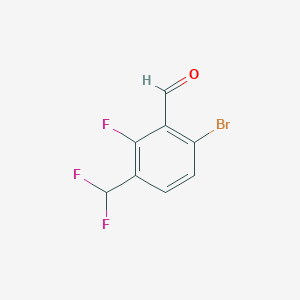
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)
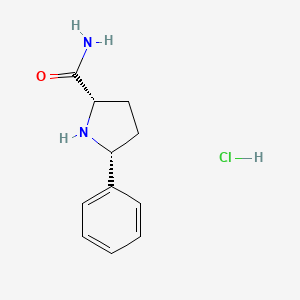
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)


![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)